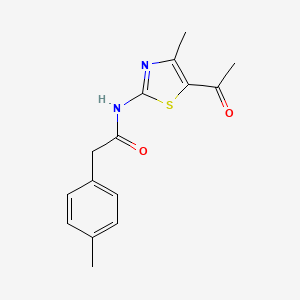

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-9-4-6-12(7-5-9)8-13(19)17-15-16-10(2)14(20-15)11(3)18/h4-7H,8H2,1-3H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEXGFNXJAOLLAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)NC2=NC(=C(S2)C(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the reaction of the acetylated thiazole with p-tolylacetic acid or its derivatives to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the acetyl group to an alcohol or remove it entirely.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or deacetylated compounds.

Scientific Research Applications

Antibacterial Applications

Research indicates that thiazole derivatives, including N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide, exhibit significant antibacterial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. For instance, derivatives of thiazole have demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against certain pathogens, indicating moderate antibacterial efficacy compared to reference drugs like chloramphenicol .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound Name | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Reference Drug (Chloramphenicol) | 25–50 | Various Gram-positive |

| Other Thiazole Derivatives | 100–400 | Various Gram-negative |

Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Compounds within this class have shown effectiveness against fungal strains, suggesting their potential as antifungal agents. The specific mechanisms by which these compounds exert their activity often involve disruption of fungal cell wall synthesis or interference with metabolic pathways .

Anticancer Potential

The anticancer properties of thiazole derivatives are also under investigation. Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is needed to elucidate the exact pathways involved and to establish the compound's efficacy in clinical settings .

Case Studies

Several studies have investigated the applications of thiazole derivatives in drug development:

- Antitubercular Activity : A study explored the antitubercular efficacy of thiazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound exhibited varying degrees of activity, with some showing IC50 values comparable to standard treatments like rifampicin .

- Antiviral Research : Thiazole derivatives have been evaluated for their potential as antiviral agents. These studies indicate that modifications in the thiazole structure can enhance antiviral potency against viruses such as HIV and hepatitis C .

- Structure-Activity Relationship Studies : Research focusing on the structure-activity relationships of thiazole derivatives has provided insights into how specific modifications can enhance biological activity, guiding the design of more potent compounds for therapeutic use .

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would vary based on the target and the type of activity exhibited by the compound.

Comparison with Similar Compounds

Structural Analogues

Thiazole-acetamide derivatives often exhibit diverse biological activities depending on substituents. Key analogues include:

Key Observations :

- Piperazine-linked thiazoles (e.g., compounds 13 and 16) demonstrate higher molecular weights (~400–425 g/mol) due to bulky substituents, which may enhance receptor binding in inflammation and cancer targets .

- Pyridazinone derivatives (e.g., ) exhibit distinct core structures but retain acetamide and aryl groups, enabling FPR2 agonism .

Key Insights :

- Piperazine-thiazole derivatives (e.g., compound 13) target MMPs, indicating structural flexibility for anti-inflammatory drug design .

Physicochemical Data :

Notable Trends:

- C=O stretches in IR spectra (1650–1690 cm⁻¹) are consistent across acetamide derivatives .

- Crystallographic data for thiadiazole-acetamide analogues (e.g., P21/n space group) highlight stable hydrogen-bonded networks .

Functional Group Impact on Activity

Biological Activity

N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This compound features a thiazole ring that is substituted with an acetyl group and a p-tolyl group, potentially enhancing its biological effectiveness and reactivity. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : The thiazole ring can be synthesized through methods such as the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

- Acetylation : The resulting thiazole derivative is then acetylated using acetic anhydride to yield 5-acetyl-4-methylthiazole.

- Final Coupling : The final step involves the reaction of 5-acetyl-4-methylthiazole with p-toluidine or similar compounds to form this compound.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial properties . Preliminary studies suggest that this compound may possess antibacterial and antifungal activities. For instance, thiazole derivatives have been shown to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.

In a comparative study, various thiazole derivatives were evaluated against drug-resistant strains of bacteria and fungi. The findings indicated that certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species, suggesting that this compound could be further explored as a candidate for developing new antimicrobial agents .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties . In vitro studies have demonstrated that certain compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). For example, compounds structurally related to this compound have shown significant reductions in cell viability in these lines .

A detailed evaluation using assays such as MTT and caspase activation demonstrated that these compounds could effectively trigger apoptotic pathways in tumor cells. The mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

- Enzyme Inhibition : The thiazole ring may facilitate binding to enzyme active sites, leading to inhibition or modulation of enzymatic activity.

- Receptor Interaction : The structural features of the compound suggest potential interactions with various receptors, influencing downstream signaling pathways.

- Hydrogen Bonding : Initial studies indicate that this compound may form hydrogen bonds with amino acids in proteins, which could affect protein conformation and function.

Case Studies

Several case studies have highlighted the promising biological activities of thiazole derivatives similar to this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolyl)acetamide, and how can reaction conditions be optimized?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetyl chloride can react with amino-thiazole intermediates in the presence of triethylamine as a base (similar to procedures in and ). Optimization involves adjusting solvent polarity (e.g., toluene/water mixtures), reaction time (4–7 hours under reflux), and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to reagent) to maximize yield . Purification often employs recrystallization from ethanol or ethanol-DMF mixtures .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

- Characterization relies on multi-technique validation:

- 1H NMR : Peaks for acetyl (δ ~2.5 ppm), methyl groups (δ ~2.3 ppm), and aromatic protons (δ ~7.0–7.5 ppm) confirm substituents .

- IR : Stretching bands for amide C=O (~1650–1700 cm⁻¹) and thiazole C=N (~1550 cm⁻¹) verify functional groups .

- LC-MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What are the common challenges in achieving high-purity batches of this compound?

- Key issues include:

- Byproduct formation : Over-alkylation of the thiazole ring (mitigated by controlled stoichiometry of chloroacetyl chloride) .

- Solubility : Limited solubility in non-polar solvents requires DMF/ethanol mixtures for recrystallization .

- Hygroscopicity : The acetyl group may absorb moisture, necessitating anhydrous storage .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound, and what limitations exist?

- PASS program : Predicts antimicrobial or anticancer potential based on structural analogs (e.g., thiazole derivatives with known bioactivity) .

- Molecular docking : Screens binding affinity to targets (e.g., lipoxygenase or HIV-associated proteins) using software like AutoDock .

- Limitations : Predictions may overlook pharmacokinetic factors (e.g., metabolic stability) or off-target effects, requiring experimental validation .

Q. What strategies are effective for resolving crystallographic data contradictions in structural studies?

- SHELX refinement : Use high-resolution data (>1.0 Å) and iterative cycles to reduce R-factors. For twinned crystals, employ TWIN/BASF commands in SHELXL .

- Validation tools : Check for missed symmetry (PLATON) or thermal motion artifacts (ORTEP-3) .

- Example: A study on a related acetamide used SHELXTL to resolve disorder in the p-tolyl group .

Q. How do electronic properties (HOMO-LUMO, MESP) influence the reactivity of this compound?

- DFT calculations (B3LYP/6-31G* level):

- HOMO-LUMO gap : A narrow gap (~4–5 eV) suggests susceptibility to nucleophilic/electrophilic attacks, aligning with observed reactivity in substitution reactions .

- MESP maps : Negative potential on the acetyl oxygen and thiazole nitrogen highlights nucleophilic sites .

Q. What experimental approaches address stereochemical challenges during synthesis?

- Chiral chromatography : Resolve diastereomers (e.g., using HPLC with cellulose-based columns) .

- X-ray crystallography : Assign absolute configuration for crystalline intermediates (e.g., diastereomer A in was confirmed via single-crystal analysis) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.